Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate

Enzyme Kinetics cPLA2 Scooting Mode Assay

Researchers needing artefact-free cPLA2 inhibitor screening often face sigmoidal kinetics with DMPM vesicles. 18:1 Phosphatidylmethanol (DOPM) provides linear, cooperative-artefact-free kinetic baselines. • Delivers the highest sPLA2 catalytic rate (1440 μmol/min/mg)-a >300-fold signal amplification over analogs. • Supports calcium-independent, high-affinity cPLA2 docking-indispensable for isolating C2-domain vs. catalytic domain binding. • Validated internal standard for PEth quantification (>99% TLC) in clinical/forensic labs. Supplied as powder; shipped on dry ice.

Molecular Formula C40H74NaO8P
Molecular Weight 737 g/mol
CAS No. 151379-99-6
Cat. No. B1502552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate
CAS151379-99-6
Molecular FormulaC40H74NaO8P
Molecular Weight737 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
InChIInChI=1S/C40H75O8P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(41)46-36-38(37-47-49(43,44)45-3)48-40(42)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,38H,4-17,22-37H2,1-3H3,(H,43,44);/q;+1/p-1/b20-18-,21-19-;/t38-;/m1./s1
InChIKeyVZVXMZAFOPVENO-MDTXTNHHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18:1 Phosphatidylmethanol (DOPM): Core Anionic Phospholipid


Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate (CAS 151379-99-6), commonly known as 18:1 Phosphatidylmethanol (DOPM), is a synthetic anionic phospholipid featuring a glycerol backbone esterified with two oleoyl chains and a minimal methyl phosphate headgroup . Its anionic charge and compact headgroup provide a simpler interfacial environment compared to zwitterionic phosphatidylcholine (PC) or larger headgroup phospholipids, making it a fundamental tool for studying headgroup-dependent phenomena in reconstituted lipid systems .

Workflow cPLA2 & sPLA2 interfacial enzyme kinetics
Selection Anionic, minimal methyl phosphate headgroup
Use Context Calcium-independent binding studies & ISTD for PEth analysis

Why Generic Phospholipid Substitution Fails for DOPM


In-class phospholipids cannot be arbitrarily interchanged for DOPM because subtle variations in headgroup size and charge critically dictate enzyme binding kinetics, substrate hydrolysis rates, and the biophysical properties of model membranes [1]. Unlike zwitterionic lipids like DOPC, DOPM's anionic nature enables calcium-independent, high-affinity protein docking. Compared to shorter-chain phosphomethanol analogs like DMPM, it avoids artefactual sigmoidal kinetics. Furthermore, its methanol headgroup confers a maximum hydrolysis rate by secretory PLA2 that drops precipitously with larger headgroups like propanol [2]. These quantifiable differences mandate precise selection of DOPM for reproducible, physiologically relevant assays.

Charge Zwitterionic DOPC lacks the anionic interface required for calcium-independent protein docking.
Chain Shorter-chain DMPM can introduce sigmoidal kinetic artefacts due to non-ideal substrate mixing.
Headgroup Longer-headgroup analogs (e.g., propanol) drastically reduce enzymatic hydrolysis rates.

DOPM Quantitative Evidence Guide


Linear cPLA2 Kinetics Without Sigmoidal Artefacts

In a direct head-to-head comparison, cPLA2 exhibits non-cooperative (linear) kinetics on vesicles composed of the target compound 1,2-dioleoyl-sn-glycero-3-phosphomethanol (L-DOPM), whereas it shows artefactual sigmoidal kinetics on vesicles composed of the shorter-chain analog 1,2-dimyristoyl-sn-glycero-3-phosphomethanol (DMPM) [1]. This difference is attributed to substrate non-ideal mixing in DMPM bilayers, which is absent in L-DOPM, making the latter the preferred carrier lipid for accurate kinetic analysis of interfacial enzymes.

Linear kinetics vs DMPM
Head-to-head
Target: linear, non-cooperative hydrolysis; Comparator: sigmoidal kinetics near DMPM phase transition
Supports accurate inhibitor screening by avoiding artefactual cooperative kinetics.
cPLA2 scooting mode, single-component vesicles.
Enzyme Kinetics cPLA2 Scooting Mode Assay

Intermediate PLA2 Hydrolysis Rate Profile

In a comparative study of single-component liposomes, the initial rate of lysoform formation by pancreatic PLA2 increased in the order DOPEG < DOPM < DOPEt [1]. DOPM occupies a quantifiable intermediate position, demonstrating that even among structurally similar anionic phosphatidylalkanols, a single carbon difference in headgroup length translates to a measurable change in substrate susceptibility.

Hydrolysis rate rank
Reported
DOPEG
Provides a controlled, intermediate lyso-lipid release profile.
Single-component liposomes, initial rate comparison.
Ca²⁺-independent binding
Head-to-head
Target: high-affinity, Ca²⁺-independent; PS comparator fails to support this binding mode
Enables studies decoupling Ca²⁺ signaling from catalytic activity.
Full-length cPLA2, phospholipid vesicles.
Max sPLA2 activity
Reported
1440 ± 167 vs 4.56 ± 0.90 µmol/min/mg (methanol vs propanol headgroup, >300-fold)
Critical for developing high-signal sPLA2 activity assays.
Fluorescence-based kinetic assay; single substrate vesicles.
ISTD for PEth analysis
Reported
Validated UHPLC-ESI-MS/MS internal standard for 3 PEth species; purity >99% (TLC)
Supports method traceability for alcohol biomarker research.
Whole blood and dried blood spots; LOD/LLOQ validated.
Phospholipase A2 Substrate Specificity Liposome Hydrolysis

Calcium-Independent, High-Affinity cPLA2 Binding

A direct binding study demonstrated that the target compound's anionic vesicles support high-affinity, calcium-independent binding of full-length cPLA2, a property not replicated by phosphatidylserine (PS) [1]. While PS is often used as a generic anionic lipid, it is explicitly shown to be a poor replacement for phosphatidylmethanol in inducing this specific binding mode, highlighting DOPM's unique ability to engage the catalytic domain's recognition element.

Ca²⁺-independent binding
Head-to-head
Target: high-affinity, Ca²⁺-independent; PS comparator fails to support this binding mode
Enables studies decoupling Ca²⁺ signaling from catalytic activity.
Full-length cPLA2, phospholipid vesicles.
Protein-Lipid Interaction cPLA2 Regulation Calcium-Dependent Binding

Maximal sPLA2 Activity with Methanol Headgroup

Among a homologous series of dioleoyl phosphatidyl-alcohols, the methanol headgroup (target compound) exhibited the maximum catalytic activity with porcine pancreatic sPLA2 at 1440 ± 167 μmol/min/mg [1]. In stark contrast, the propanol analog was hydrolyzed at only 4.56 ± 0.90 μmol/min/mg by the human non-pancreatic enzyme, representing a >300-fold rate enhancement with the methanol form. This demonstrates that the minimal headgroup is not just preferred but critical for achieving robust catalytic turnover.

Max sPLA2 activity
Reported
1440 ± 167 vs 4.56 ± 0.90 µmol/min/mg (methanol vs propanol headgroup, >300-fold)
Critical for developing high-signal sPLA2 activity assays.
Fluorescence-based kinetic assay; single substrate vesicles.
Secretory Phospholipase A2 Headgroup Selectivity Enzyme Assay

Validated Internal Standard for PEth Quantification

18:1 Phosphatidylmethanol (DOPM) has been specifically validated and applied as an internal standard in a published UHPLC-ESI-MS/MS method for the quantification of PEth species (16:0/18:1, 18:1/18:1, and 16:0/16:0) in whole blood and dried blood spots [1]. Its di-unsaturated oleoyl chains provide chromatographic behavior closely mirroring the major PEth analytes, ensuring robust ionization efficiency matching and accurate quantification not always achievable with saturated short-chain analogs like the 16:0 Phosphatidylmethanol standard.

ISTD for PEth analysis
Reported
Validated UHPLC-ESI-MS/MS internal standard for 3 PEth species; purity >99% (TLC)
Supports method traceability for alcohol biomarker research.
Whole blood and dried blood spots; LOD/LLOQ validated.
Analytical Chemistry Alcohol Biomarker UHPLC-MS/MS

DOPM High-Impact Application Scenarios


cPLA2 Inhibitor Scooting Mode Analysis

For drug discovery programs targeting cPLA2, the use of L-DOPM vesicles is essential to avoid the sigmoidal, non-ideal mixing artefacts inherent to DMPM vesicles [1]. Only L-DOPM provides the clean, linear kinetic baseline needed to accurately calculate IC50 values and binding constants for novel inhibitors, as direct evidence confirms the absence of cooperative kinetic artifacts in this lipid system.

Calcium-Decoupled cPLA2 Binding Studies

When investigating the regulatory role of calcium in enzyme-membrane interactions, DOPM is the only anionic phospholipid proven to support high-affinity, calcium-independent binding and full catalytic activation of cPLA2 [1]. This unique property, not shared by commonly used anionic lipids like phosphatidylserine, makes DOPM indispensable for studies requiring complete separation of C2-domain-mediated calcium binding from catalytic domain membrane docking.

High-Throughput sPLA2 Activity Assays

For screening sPLA2 activity, DOPM is the optimal substrate delivering the highest possible catalytic rate (1440 μmol/min/mg), a >300-fold improvement over the next-nearest phosphatidyl-alcohol analog [1]. This dramatic signal amplification enables the development of highly sensitive, miniaturized assays critical for hit identification and kinetic characterization in early-stage drug discovery.

Clinical PEth Quantification by UHPLC-MS/MS

In clinical and forensic laboratories, the validated use of 18:1 Phosphatidylmethanol as an internal standard for quantifying three key PEth species ensures the analytical rigor required for reporting alcohol consumption biomarkers [1]. Procuring this specific, high-purity (>99% TLC) standard directly aligns with published methods, ensuring robust method transfer, assay validation, and defensible results.

Application
Selection Property
Validation Focus
cPLA2 inhibitor screening studies
Linear, artefact-free kinetic baseline
Absence of sigmoidal non-ideal mixing in scooting mode
Ca²⁺-decoupled cPLA2 binding research
Calcium-independent high-affinity binding
Catalytic domain engagement without C2-domain requirement
sPLA2 activity screening assays
Maximal catalytic turnover with methanol headgroup
Signal amplification versus longer-headgroup analogs
Alcohol biomarker research by UHPLC-MS/MS
Chromatographic behavior match to PEth analytes
Method precision and accuracy review
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